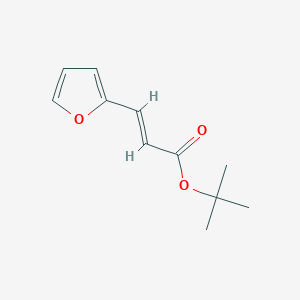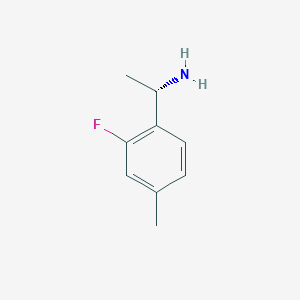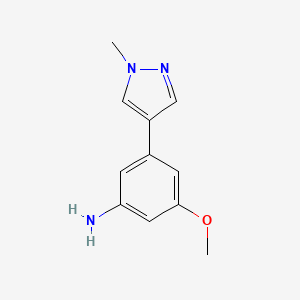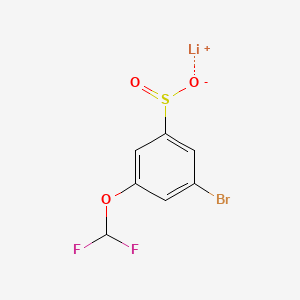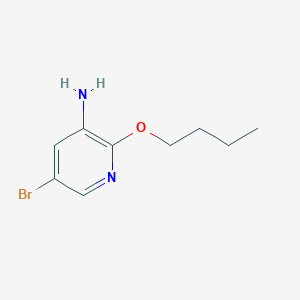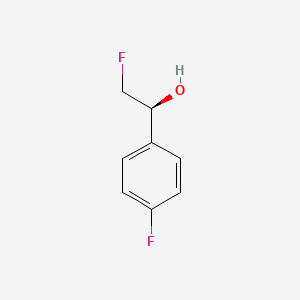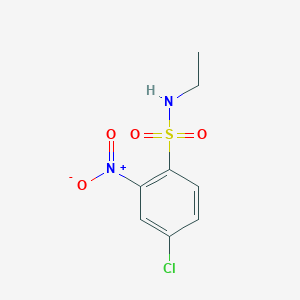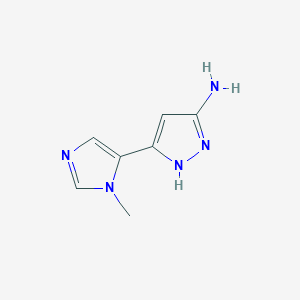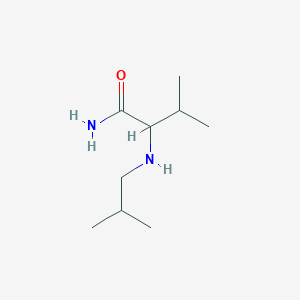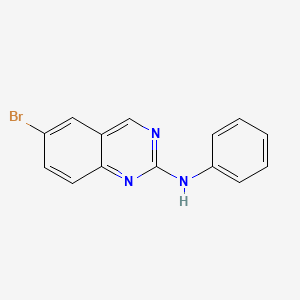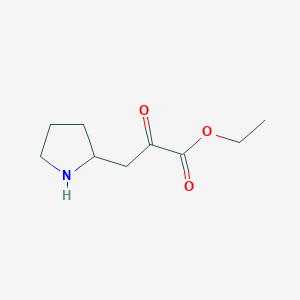![molecular formula C11H17NO2 B13615678 (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and a phenyl ring substituted with a propan-2-yloxy group, making it a versatile molecule for synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of enantiopure amines starting from prochiral ketones . The reaction conditions typically involve immobilized whole-cell biocatalysts with ®-transaminase activity, optimized to achieve high enantiomeric excess and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic approaches, given their efficiency and selectivity. Additionally, chemical synthesis methods using chiral auxiliaries or metal complexes with chiral ligands can be employed, although these methods may suffer from lower enantioselectivity and atom efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted phenyl ethanols, ketones, and amines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for various biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism by which (2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or activator, binding to active sites and altering enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-phenylpropan-2-amine derivatives: These compounds share a similar core structure but differ in the substituents on the phenyl ring and the amino group.
Uniqueness
(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol is unique due to its specific chiral configuration and the presence of the propan-2-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high enantioselectivity and specific interactions with biological targets .
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(4-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
Clé InChI |
FXXYSWWSUGJPRF-LLVKDONJSA-N |
SMILES isomérique |
CC(C)OC1=CC=C(C=C1)[C@@H](CO)N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


